An In-depth Technical Guide to (R)-3-Methylpyrrolidine Hydrochloride
An In-depth Technical Guide to (R)-3-Methylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (R)-3-methylpyrrolidine hydrochloride. This chiral molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.
Chemical Properties
(R)-3-methylpyrrolidine hydrochloride is the hydrochloride salt of the chiral cyclic amine (R)-3-methylpyrrolidine. The presence of the chiral center at the 3-position of the pyrrolidine ring makes it a crucial intermediate in the synthesis of stereospecific pharmaceuticals.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of (R)-3-Methylpyrrolidine Hydrochloride and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [1][3] |
| Molecular Weight | 121.61 g/mol | [1][3] |
| Appearance | White to off-white solid (expected) | [4] |
| Solubility | Soluble in water | Inferred from hydrochloride salt nature |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Spectral Data
Detailed spectral data for (R)-3-methylpyrrolidine hydrochloride is not consistently published. However, analysis of the parent compound, 3-methylpyrrolidine, and related hydrochloride salts allows for an accurate prediction of its spectral characteristics.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the methyl group. The protons on the carbon adjacent to the nitrogen (C2 and C5) would appear as multiplets, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The proton at the chiral center (C3) would also be a multiplet, and the methyl group protons would appear as a doublet. The N-H protons of the hydrochloride salt would likely be broad and may exchange with deuterium in deuterated solvents. For the related N-methylpyrrolidine hydrochloride, the N-CH₂ protons appear as multiplets in the range of 3.6-3.8 ppm, and the ring CH₂ protons resonate as multiplets around 1.9-2.1 ppm.[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyrrolidine ring and the methyl group. The carbons adjacent to the nitrogen (C2 and C5) will be the most deshielded. For N-methylpyrrolidine hydrochloride, the N-CH₂ signal is at approximately 56.25 ppm, and the ring CH₂ signal is at 24.18 ppm.[5] The carbons of (R)-3-methylpyrrolidine hydrochloride are expected to have chemical shifts in a similar range, with the C3 and the methyl carbon signals being characteristic.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the secondary amine salt, typically in the region of 2700-3000 cm⁻¹ (broad). C-H stretching vibrations from the alkyl groups will be observed around 2850-2960 cm⁻¹. N-H bending vibrations are expected around 1500-1600 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum of the free base, (R)-3-methylpyrrolidine, would show a molecular ion peak (M⁺) at m/z 85.15.[6] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the peak for the protonated molecule [M+H]⁺ at m/z 86.16.
Experimental Protocols
Synthesis of (R)-3-Methylpyrrolidine Hydrochloride from (R)-1-Boc-3-hydroxypyrrolidine
This multi-step synthesis involves the protection of the pyrrolidine nitrogen, conversion of the hydroxyl group to a better leaving group, displacement with an azide, reduction of the azide to an amine, and finally, deprotection and salt formation.
Experimental Workflow for the Synthesis of (R)-3-Methylpyrrolidine Hydrochloride
Caption: Synthetic workflow for (R)-3-methylpyrrolidine hydrochloride.
Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine
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To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).
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Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine. This intermediate is often used in the next step without further purification.
Step 2: Azide Displacement
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Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF).
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Add sodium azide (3 equivalents) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position.
-
Monitor the reaction by TLC.
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After completion, cool the mixture to room temperature and pour it into water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain (S)-1-Boc-3-azidopyrrolidine.
Step 3: Reduction of the Azide
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Dissolve (S)-1-Boc-3-azidopyrrolidine (1 equivalent) in methanol.
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Add palladium on carbon (10% w/w, catalytic amount) to the solution.
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-3-aminopyrrolidine, which can often be used in the next step without further purification.
Step 4: N-Boc Deprotection and Hydrochloride Salt Formation
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Dissolve the crude (S)-1-Boc-3-aminopyrrolidine (1 equivalent) in anhydrous dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (4 M, excess) or methanolic HCl at 0 °C.
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Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the product will often precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or another non-polar solvent to induce precipitation and wash away any non-polar impurities.
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Filter the solid and dry it under vacuum to obtain (S)-3-aminopyrrolidine dihydrochloride. To obtain the desired (R)-3-methylpyrrolidine hydrochloride, a similar synthetic sequence would be followed starting from a suitable precursor, or a different synthetic strategy would be employed.
Purification
The final hydrochloride salt can be purified by recrystallization. A common solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar protic solvent like ethanol or methanol and a less polar solvent like diethyl ether or ethyl acetate. The crude salt is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added until the solution becomes turbid. Upon cooling, the purified salt crystallizes out.
Biological Relevance and Signaling Pathways
(R)-3-methylpyrrolidine is a key structural motif in various biologically active molecules. Its specific stereochemistry is often crucial for potent and selective interaction with biological targets. One of the significant areas where this scaffold has been employed is in the development of Selective Estrogen Receptor Degraders (SERDs).
Role in Selective Estrogen Receptor Degraders (SERDs)
SERDs are a class of drugs that bind to the estrogen receptor (ER) and induce its degradation. This mechanism is particularly important in the treatment of hormone receptor-positive breast cancers that have developed resistance to traditional endocrine therapies like tamoxifen or aromatase inhibitors. The (R)-3-methylpyrrolidine moiety can be incorporated into the side chain of SERD molecules, where its stereochemistry plays a critical role in optimizing the binding affinity and degradation efficacy of the compound.
Estrogen Receptor Alpha (ERα) Signaling Pathway
The primary target of SERDs in breast cancer is the estrogen receptor alpha (ERα). The binding of estrogen to ERα initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation and survival. SERDs containing the (R)-3-methylpyrrolidine moiety bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation, thereby blocking downstream signaling.
Estrogen Receptor Alpha (ERα) Signaling Pathway and Inhibition by SERDs
Caption: A simplified diagram of the Estrogen Receptor Alpha (ERα) signaling pathway and its inhibition by a SERD containing the (R)-3-methylpyrrolidine moiety.
Safety and Handling
(R)-3-methylpyrrolidine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and serious eye irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-3-methylpyrrolidine hydrochloride is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its stereochemistry is often a critical determinant of biological activity, particularly in the development of targeted therapies like SERDs. While detailed physical and spectral data are not extensively documented, a comprehensive understanding of its properties can be inferred from related compounds. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a practical framework for its preparation in a research setting. As drug discovery continues to move towards more complex and stereospecific molecules, the importance of chiral intermediates like (R)-3-methylpyrrolidine hydrochloride is expected to grow.
References
- 1. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 错误页 [amp.chemicalbook.com]
- 5. Buy N-Methylpyrrolidine hydrochloride | 36520-42-0 [smolecule.com]
- 6. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
Figure 1: Structure and atom numbering of 3-methylpyrrolidine.
